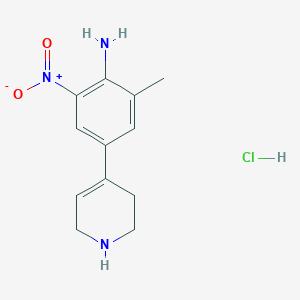
2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
Overview
Description
2-Bromo-4-chloro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H9BrClNO2 and a molecular weight of 278.53 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrClNO2/c1-12(14-2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 278.53 . It is a solid at room temperature and is stored in a dry environment .Scientific Research Applications
Synthesis and Pharmaceutical Applications
2-Bromo-4-chloro-N-methoxy-N-methylbenzamide is a compound of interest in the synthesis of various pharmaceutical agents. For example, Ahmadi et al. (2014) discussed the synthesis of glibenclamide analogues, a potent oral hypoglycemic drug, where derivatives of this compound were created to evaluate their glucose and lipid-lowering activities in diabetic rats. They found that chloride substitution in the lipophilic side chain could increase the drug's affinity for receptors, resulting in enhanced anti-hyperglycemic and anti-lipidemic activities (Ahmadi, Khalili, Khatami, Farsadrooh, & Nahri-Niknafs, 2014).
Pişkin et al. (2020) studied the application of this compound derivatives in photodynamic therapy for cancer treatment. They synthesized new zinc phthalocyanine complexes with high singlet oxygen quantum yield, which showed significant potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Advanced Material Synthesis
In materials science, Khatun et al. (2012) utilized a compound related to this compound in the synthesis of 2-aminobenzothiazoles using copper(I) catalysts in water. This study demonstrates an efficient method for producing materials with potential applications in various industries (Khatun, Jamir, Ganesh, & Patel, 2012).
Mirkhani et al. (2010) investigated tricarbonylrhenium(I) complexes with derivatives of this compound. These complexes were characterized for their potential in various applications, including spectroscopy and electrochemistry (Mirkhani, Kia, Vartooni, & Fun, 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as n-methylbenzamide, have been found to inhibit phosphodiesterase .
Mode of Action
For instance, N-Methylbenzamide inhibits phosphodiesterase, an enzyme that breaks down cyclic nucleotides, thus increasing the levels of these signaling molecules in the cell .
Biochemical Pathways
If it acts similarly to n-methylbenzamide, it may affect the cyclic nucleotide signaling pathways . These pathways play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Result of Action
If it acts similarly to n-methylbenzamide, it may lead to an increase in the levels of cyclic nucleotides in the cell, potentially affecting various cellular processes .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. For instance, the compound is recommended to be stored in a dry room at normal temperature , suggesting that moisture and temperature could affect its stability.
Properties
IUPAC Name |
2-bromo-4-chloro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVVBYKBHDBUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)Cl)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


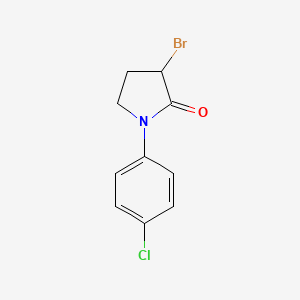
amine hydrochloride](/img/structure/B1441446.png)
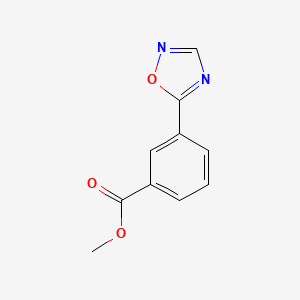
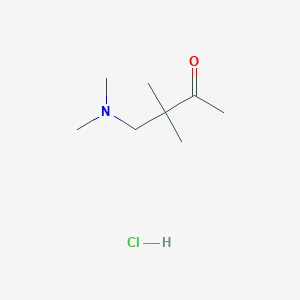


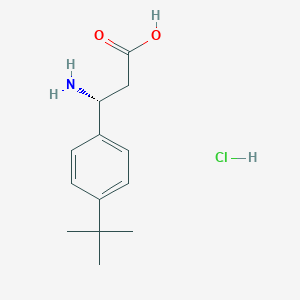
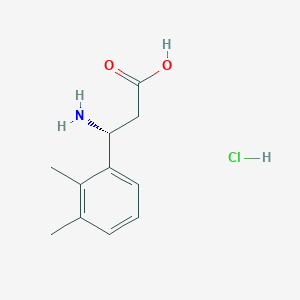
![2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride](/img/structure/B1441457.png)


![6-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B1441465.png)
![1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride](/img/structure/B1441467.png)
